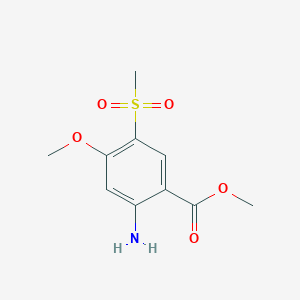
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate: is an organic compound with the molecular formula C10H13NO5S. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a methoxy group attached to a benzoate structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate typically involves the following steps:
Nitration: The starting material, methyl 4-methoxybenzoate, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino group is then sulfonated using methanesulfonyl chloride in the presence of a base like pyridine to introduce the methanesulfonyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The amino group can be further reduced to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of methyl 2-amino-5-formyl-4-methoxybenzoate.
Reduction: Formation of methyl 2-amino-5-methylsulfonyl-4-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-5-methoxybenzoate
- Methyl 2-amino-4,5-dimethoxybenzoate
Uniqueness
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in applications where specific interactions with biological targets are required.
属性
分子式 |
C10H13NO5S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC 名称 |
methyl 2-amino-4-methoxy-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3 |
InChI 键 |
SKDVABFGPGBNAV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
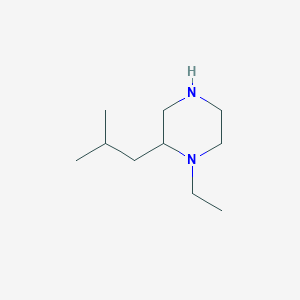
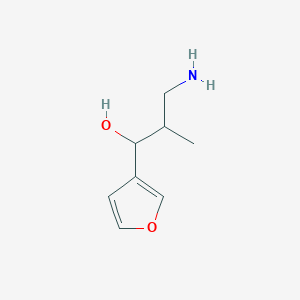
![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)


![Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)
![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)
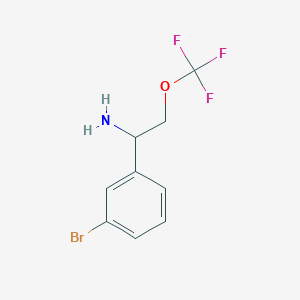
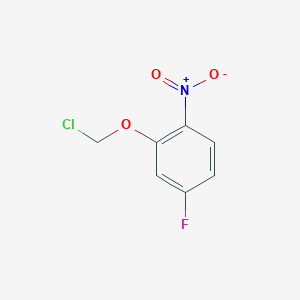
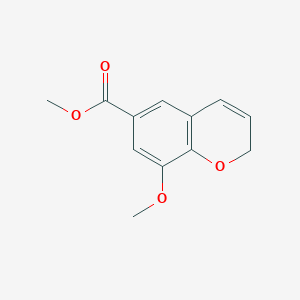

![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
